molecular formula C21H19N3O2S B7477487 4-[(4-Ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-7-methylchromen-2-one

4-[(4-Ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-7-methylchromen-2-one

Cat. No. B7477487
M. Wt: 377.5 g/mol
InChI Key: UHQWSNRMBBCZEN-UHFFFAOYSA-N
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Description

4-[(4-Ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-7-methylchromen-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. This compound belongs to the class of chromen-2-ones, which are known for their diverse biological activities, including anticancer, antiviral, and antibacterial properties.

Mechanism of Action

The mechanism of action of 4-[(4-Ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-7-methylchromen-2-one is complex and involves multiple pathways. It has been shown to inhibit the activity of various enzymes and proteins involved in cancer cell growth and survival, including topoisomerase II, cyclin-dependent kinases, and Akt/mTOR signaling pathway.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 4-[(4-Ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-7-methylchromen-2-one has also been shown to exhibit various other biochemical and physiological effects. It has been reported to possess antiviral and antibacterial properties, as well as anti-inflammatory and antioxidant activities.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[(4-Ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-7-methylchromen-2-one in lab experiments include its high potency and selectivity towards cancer cells, as well as its ability to induce apoptosis and cell cycle arrest. However, its limitations include its poor solubility in aqueous solutions and its toxicity towards normal cells at high concentrations.

Future Directions

There are several future directions for research on 4-[(4-Ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-7-methylchromen-2-one. One area of interest is the development of novel derivatives of this compound with improved solubility and bioavailability. Another direction is the investigation of its potential applications in other diseases, such as viral infections and neurodegenerative disorders. Furthermore, the elucidation of its mechanism of action and the identification of its molecular targets could lead to the development of more effective cancer therapies.

Synthesis Methods

The synthesis of 4-[(4-Ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-7-methylchromen-2-one is a multi-step process that involves the reaction of 7-methylchromen-2-one with 4-ethyl-5-phenyl-1,2,4-triazole-3-thiol in the presence of a suitable catalyst. The resulting product is then purified using various chromatographic techniques to obtain the final compound in high yield and purity.

Scientific Research Applications

The potential applications of 4-[(4-Ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-7-methylchromen-2-one in scientific research are vast and varied. This compound has been extensively studied for its anticancer properties, particularly in the treatment of breast, lung, and colon cancers. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

properties

IUPAC Name

4-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-7-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-3-24-20(15-7-5-4-6-8-15)22-23-21(24)27-13-16-12-19(25)26-18-11-14(2)9-10-17(16)18/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQWSNRMBBCZEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC(=O)OC3=C2C=CC(=C3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-7-methylchromen-2-one

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